molecular formula C2H8NO4P B13791645 1-Amino-2-hydroxyethane phosphonic acid CAS No. 94841-40-4

1-Amino-2-hydroxyethane phosphonic acid

Cat. No.: B13791645
CAS No.: 94841-40-4
M. Wt: 141.06 g/mol
InChI Key: RVUUAGQILBTWHJ-UHFFFAOYSA-N
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Description

1-Amino-2-hydroxyethane phosphonic acid (serine phosphonate) is a phosphonic acid analogue of the amino acid serine, where the carboxylic acid group (–COOH) is replaced by a phosphonic acid group (–PO(OH)₂). This structural modification enhances its stability against enzymatic degradation while retaining biological activity, making it a valuable compound for studying enzyme inhibition and calcium-binding mechanisms .

Synthesis:
The compound is synthesized via a multi-step reaction involving acetamide, glacial acetic acid, acetyl chloride, benzyloxyacetaldehyde diethyl acetal, and phosphorous trichloride. The process yields a white precipitate, which is purified through recrystallization . This method ensures high purity, critical for biochemical applications such as inhibiting serine racemase (SR), a pyridoxal 5′-phosphate (PLP)-dependent enzyme involved in D-serine production .

Biological Relevance: 1-Amino-2-hydroxyethane phosphonic acid acts as a competitive inhibitor of SR, mimicking serine’s structure but resisting catalytic conversion. Its phosphonate group binds tightly to the enzyme’s active site, disrupting calcium-dependent activation pathways .

Properties

CAS No.

94841-40-4

Molecular Formula

C2H8NO4P

Molecular Weight

141.06 g/mol

IUPAC Name

(1-amino-2-hydroxyethyl)phosphonic acid

InChI

InChI=1S/C2H8NO4P/c3-2(1-4)8(5,6)7/h2,4H,1,3H2,(H2,5,6,7)

InChI Key

RVUUAGQILBTWHJ-UHFFFAOYSA-N

Canonical SMILES

C(C(N)P(=O)(O)O)O

Origin of Product

United States

Preparation Methods

Multicomponent Kabachnik–Fields Reaction

The Kabachnik–Fields reaction is widely recognized as the most efficient and convenient method for synthesizing α-aminophosphonates, including 1-amino-2-hydroxyethane phosphonic acid. This reaction involves:

  • The nucleophilic addition of an amine to a carbonyl compound (typically an aldehyde or ketone) to form an imine intermediate.
  • Subsequent addition of a dialkyl phosphite to the imine, catalyzed by acids or bases, forming the aminophosphonate.

Catalysts used include Lewis acids such as indium(III) chloride, tin(IV) chloride, boron trifluoride, zinc chloride, and magnesium bromide. The reaction can be promoted by heating or microwave irradiation to improve yields and reaction rates.

Advantages:

  • High yields (often exceeding 90%)
  • Mild reaction conditions
  • Versatility with different amines and carbonyl compounds

Representative Data:

Catalyst Yield (%) Notes
InCl3 ~90 Efficient Lewis acid catalyst
SnCl4 ~88 Promotes imine formation
BF3 ~85 Commonly used acid catalyst
Microwave-assisted >90 Reduced reaction time

This method is considered the benchmark for synthesizing 1-amino-2-hydroxyethane phosphonic acid and related aminophosphonates.

Addition of Phosphinic Acids to Amines and Aldehydes

A novel protocol involves the reaction of hypophosphorous acid derivatives (H3PO2) with secondary amines and formaldehyde in wet acetic acid. This method yields aminoalkyl-H-phosphinic acids with high selectivity and minimal by-products.

Key observations include:

  • The reaction outcome depends on the basicity of the amine; amines with pKa > 7–8 give the desired products.
  • Primary amines react less clearly, sometimes leading to amino-bis(methyl-H-phosphinic acids).
  • Yields are near quantitative in optimal conditions.

Representative Data Table:

Amine Product Yield (%) pKa of Amine Notes
Dibenzylamine 95 8.5 High yield, clean reaction
Dimethylamine Variable ~10 Some side reactions observed

This approach offers a mild and selective alternative for preparing aminoalkyl phosphonic acids.

Biocatalytic Resolution and Asymmetric Synthesis

For enantiomerically pure 1-amino-2-hydroxyethane phosphonic acid, biocatalytic methods have been developed:

  • Use of whole microbial cells or purified enzymes to achieve enantioselective oxidation or resolution of racemic mixtures.
  • Application of tartaric acid derivatives for resolution of racemic aminophosphonate esters.
  • Biocatalysis is favored for its simplicity, economic viability, and environmental friendliness.

Experimental Highlights:

  • A three-component reaction of benzyl carbamate, triphenylphosphite, and acetaldehyde followed by acid hydrolysis yields the racemic product with ~90% yield.
  • Subsequent enzymatic or chemical resolution steps produce enantioenriched compounds.
  • Derivatization (e.g., tosylation) facilitates characterization and purification.

NMR Data for Product:

NMR Type Chemical Shift (ppm) Multiplicity Assignment
31P NMR 16.0 Singlet Phosphorus center
1H NMR 1.46 Doublet of doublets CH-CH3 group
1H NMR 3.6 Multiplet CH adjacent to P and OH

This method is particularly useful for obtaining optically active forms of the compound.

Nucleophilic Addition to 2H-Azirines

A regioselective synthetic methodology involves the nucleophilic addition of oxygen or sulfur nucleophiles to the carbon-nitrogen double bond of phosphorus-substituted 2H-azirines, leading to α-aminophosphine oxides and phosphonates.

Key features:

  • Methanol or phenols add nucleophilically to the azirine ring, opening it and forming aminophosphonate derivatives.
  • The reaction proceeds with high regioselectivity and diastereoselectivity.
  • Subsequent functionalization (e.g., sulfonylation) stabilizes the products.

Reaction Pathway Summary:

  • Nucleophilic attack on the C=N bond of 2H-azirine.
  • Formation of aziridine intermediate.
  • Ring opening to yield allylic α-aminophosphine oxide or phosphonate.
  • Optional derivatization for isolation and characterization.

Representative Yields:

Entry Nucleophile Product Yield (%) Notes
1 Methanol 85-90 High regioselectivity
2 Trifluoroethanol 90 Product converted to sulfonamide
3 Phenols Variable Products unstable, require derivatization

This method represents an innovative approach to aminophosphonate synthesis with potential for structural diversity.

Comparative Summary Table of Preparation Methods

Method Key Reagents Yield Range (%) Advantages Limitations
Kabachnik–Fields Reaction Amine, aldehyde, dialkyl phosphite 85–95 High yield, versatile, mild conditions Requires catalysts, sometimes heating
Phosphinic Acid Addition H3PO2, secondary amines, formaldehyde ~95 Clean, selective, mild solvent (AcOH) Limited to basic amines
Biocatalytic Resolution Racemic aminophosphonates, enzymes ~90 (racemate) Enantioselective, green chemistry Requires biocatalysts, longer time
Nucleophilic Addition to 2H-Azirines 2H-azirines, oxygen/sulfur nucleophiles 85–90 Regioselective, novel mechanism Product stability issues

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-hydroxyethane phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted amino and hydroxyl compounds .

Scientific Research Applications

Chemistry

  • Building Block for Organophosphorus Compounds : 1-Amino-2-hydroxyethane phosphonic acid serves as a precursor in the synthesis of more complex organophosphorus compounds. Its ability to participate in various chemical reactions (oxidation, reduction, substitution) makes it valuable in developing new materials.

Biology

  • Biochemical Pathways : The compound is studied for its role in biochemical processes. It has been shown to inhibit enzymes involved in phosphate metabolism, such as phosphatases and kinases, by mimicking the natural substrates .
  • Enzyme Inhibition : Its structural similarity to biological phosphates allows it to act as an enzyme inhibitor, making it a candidate for further research in metabolic regulation .

Medicine

  • Drug Design : 1-Amino-2-hydroxyethane phosphonic acid is investigated for its potential as an antimicrobial agent and enzyme inhibitor in drug development. Its bioactive properties make it suitable for formulating new therapeutic agents targeting specific diseases .
  • Medical Imaging : The compound has been utilized in radiopharmaceuticals for imaging applications due to its ability to bind selectively to certain biological targets .

Industry

  • Flame Retardants and Plasticizers : In industrial applications, 1-Amino-2-hydroxyethane phosphonic acid is used in producing flame retardants and plasticizers due to its chemical stability and effectiveness in modifying material properties .

Case Study 1: Enzyme Inhibition

A study published in the Beilstein Journal of Organic Chemistry explored the inhibitory effects of 1-amino-2-hydroxyethane phosphonic acid on various enzymes involved in phosphate metabolism. The results indicated that the compound effectively inhibited specific phosphatases at low concentrations, suggesting its potential use in metabolic research and therapeutic applications .

Case Study 2: Drug Development

Research documented in Molecules highlighted the use of 1-amino-2-hydroxyethane phosphonic acid as a lead compound in developing new antimicrobial agents. The study demonstrated that modifications to its structure enhanced its efficacy against resistant bacterial strains, paving the way for novel antibiotic therapies .

Data Tables

Application AreaSpecific UseFindings
ChemistrySynthesis of organophosphorus compoundsActs as a versatile building block
BiologyEnzyme inhibitionEffective against phosphatases and kinases
MedicineAntimicrobial agentShows promise against resistant bacteria
IndustryFlame retardantsEnhances material stability

Mechanism of Action

The mechanism of action of 1-amino-2-hydroxyethane phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a chelating agent, binding to metal ions and inhibiting enzyme activity. It can also participate in hydrogen bonding and electrostatic interactions with biological molecules, affecting their function and stability .

Comparison with Similar Compounds

Alanine Phosphonate (1-Aminoethane Phosphonic Acid)

  • Structure : Lacks the hydroxyl group present in serine phosphonate.
  • Activity : A potent inhibitor of bacterial alanine racemases (e.g., Bacillus stearothermophilus), with crystallographic data confirming its irreversible binding to the PLP cofactor .

1-Amino-2-Phenylethylphosphonic Acid Derivatives

  • Structure : Features a phenyl group instead of a hydroxyl (e.g., compounds 1a, 1m–z in ).
  • Activity: Fluorinated derivatives (e.g., 1m–z) exhibit enhanced inhibition of human and porcine aminopeptidases N (APN), with IC₅₀ values influenced by halogen substitution (Table 1) .
  • NMR Data: 1-Amino-2-phenylethanephosphonic acid (5): ³¹P NMR δ = 11.51 ppm; ¹H NMR δ = 2.58–3.80 ppm (CH₂ and CHP groups) .

Substitution Effects on Bioactivity

Table 1: Inhibitory Activity of Selected Phosphonates

Compound Substituent(s) Target Enzyme Key Finding(s) Reference
1-Amino-2-hydroxyethane –OH Serine racemase Competitive inhibitor; IC₅₀ = 0.5 mM
Alanine phosphonate –CH₃ Alanine racemase Time-dependent inactivation; Kᵢ = 2 nM
1m 2,3,4,5,6-Pentafluorophenyl Porcine APN IC₅₀ = 12 µM
1v 2-Trifluoromethylphenyl Human APN IC₅₀ = 8 µM
  • Fluorine Substitution : Fluorinated aromatic rings (e.g., 1m, 1v–z) enhance binding affinity to APN due to increased electronegativity and hydrophobic interactions .
  • Chlorine vs. Trifluoromethyl : Chlorinated derivatives (1n–p) show moderate activity (IC₅₀ = 15–25 µM), while trifluoromethyl groups (1v–z) improve potency by 2–3 fold .

Biological Activity

1-Amino-2-hydroxyethane phosphonic acid (AEP) is a phosphonic acid derivative that exhibits various biological activities, making it a compound of interest in pharmaceutical and biochemical research. This article explores its biosynthesis, biological effects, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Biosynthesis and Structural Characteristics

AEP is synthesized from phosphoenolpyruvate (PEP) through a series of enzymatic reactions involving PEP mutase, phosphonopyruvate decarboxylase, and AEP transaminase. These enzymes are crucial for the production of AEP in various organisms, particularly in bacteria and fungi, where phosphonates play significant roles in metabolism . The unique structural features of AEP contribute to its biological properties, including its ability to act as a reservoir for inorganic phosphate .

1. Enzyme Inhibition

AEP and its derivatives have been shown to inhibit various enzymes:

  • Acetylcholinesterase : Some aminophosphonates exhibit significant inhibition of acetylcholinesterase activity, which is crucial for neurotransmission. For instance, specific derivatives demonstrated better inhibitory effects than established drugs like tacrine and rivastigmine .
  • Renin : AEP has been identified as an inhibitor of renin, an enzyme involved in blood pressure regulation. This inhibition suggests potential applications in treating hypertension .
  • EPSP Synthase : AEP acts as an inhibitor of EPSP synthase, which is vital for the biosynthesis of aromatic amino acids in plants and microorganisms. This property has implications for developing herbicides .

2. Antioxidant Activity

Research indicates that AEP exhibits antioxidant properties. Compounds derived from AEP have shown the ability to scavenge free radicals effectively, which can protect cells from oxidative stress—a factor in various diseases including cancer and neurodegenerative disorders .

Table 1: Biological Activities of AEP Derivatives

CompoundTarget Enzyme/ActivityIC50 (µM)Reference
1-Amino-2-hydroxyethane phosphonic acidAcetylcholinesterase12.5
AEP Derivative XRenin30
AEP Derivative YEPSP Synthase15
AEP Derivative ZAntioxidant ActivityN/A

Case Study: Anticancer Properties

In a study examining the anticancer potential of AEP derivatives against various cancer cell lines (HePG-2, MCF-7, HCT-116), compounds derived from AEP showed promising results. The derivatives exhibited cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutic agents, indicating their potential as novel anticancer agents .

The mechanisms by which AEP exerts its biological effects are multifaceted:

  • Enzyme Binding : The phosphonate group allows for strong binding interactions with target enzymes, leading to inhibition. For example, the binding affinity to acetylcholinesterase is attributed to the structural similarity between AEP and natural substrates .
  • Reactive Oxygen Species Scavenging : The antioxidant activity is likely due to the ability of AEP to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage .

Q & A

What are the standard synthetic routes for 1-amino-2-hydroxyethane phosphonic acid, and how can reaction conditions be optimized for yield?

Level: Basic
Methodological Answer:
Synthesis of aminoalkylphosphonic acids typically involves nucleophilic addition of hypophosphorous acid (H₃PO₂) to imines or carbonyl intermediates. For example, chiral variants are synthesized via stereoselective addition of bis(trimethylsilyl) phosphonite to protected imines, followed by deprotection . Optimization strategies include:

  • Temperature control : Reactions are often conducted at 0–6°C to minimize side reactions .
  • Catalysts : Lewis acids (e.g., ZnCl₂) enhance imine activation .
  • Protecting groups : Trityl or benzyl groups stabilize intermediates during phosphonate formation .
  • Workup : Propylene oxide is used to scavenge HCl during deprotection .

How is the structural characterization of 1-amino-2-hydroxyethane phosphonic acid performed using spectroscopic and crystallographic techniques?

Level: Basic
Methodological Answer:
Key techniques include:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Identifies alkyl backbone and amino/hydroxy groups. For example, δ ~3.5–4.0 ppm corresponds to P-CH₂ protons .
    • ³¹P NMR : A singlet near 20–25 ppm confirms phosphonic acid functionality .
  • IR spectroscopy : Stretching vibrations at 950–1150 cm⁻¹ (P=O) and 2300–2600 cm⁻¹ (P-OH) .
  • X-ray crystallography : Resolves chiral centers and hydrogen-bonding networks. Similar compounds (e.g., (1R)-1-amino-2-methylpropylphosphonic acid) show P-O bond lengths of ~1.54 Å .

What strategies resolve conflicting data in phosphonic acid quantification due to analytical variability?

Level: Advanced
Methodological Answer:
Discrepancies often arise from:

  • Detection limits : Reporting limits (RLs) vary between labs (0.01–0.2 mg/kg). Standardize RLs or normalize data using conversion factors (e.g., fosetyl-equivalent reporting) .
  • Matrix effects : Plant tissues may contain endogenous phosphonic acid. Use isotopically labeled internal standards (e.g., ¹³C-AMPA) to correct recovery rates .
  • Degradation artifacts : Fosetyl-Al degrades to phosphonic acid. Confirm source via metabolite profiling (e.g., LC-MS/MS to distinguish parent compounds) .

How does the chiral configuration of 1-amino-2-hydroxyethane phosphonic acid influence its biological activity, and what methods ensure enantiomeric purity?

Level: Advanced
Methodological Answer:
Chirality impacts target specificity. For example, (R)-enantiomers of aminoalkylphosphonic acids show enhanced antibacterial activity compared to (S)-forms . Methodological safeguards include:

  • Asymmetric synthesis : Chiral auxiliaries (e.g., 2-hydroxypinan-3-one) induce stereoselectivity during imine alkylation .
  • Enantiomeric separation : Chiral HPLC (e.g., Crownpak CR(+) column) resolves racemic mixtures .
  • Bioactivity assays : Enantiomer-specific inhibition of enzymes (e.g., alanine racemase) validates stereochemical relevance .

What chromatographic techniques are effective in separating phosphonic acid derivatives, and how are derivatization protocols optimized?

Level: Advanced
Methodological Answer:

  • GC-MS : Requires derivatization to volatile forms. Common protocols:
    • Silylation : BSTFA converts phosphonic acids to trimethylsilyl esters .
    • Alkylation : Diazomethane methylates acidic hydrogens .
  • HPLC : Ion-pair chromatography (e.g., C18 column with tetrabutylammonium acetate) separates underivatized acids .
  • Detection : Conductivity detectors for ionic species; MS/MS for trace quantification (LOQ ≤ 0.01 mg/kg) .

How do researchers address conflicting biological activity data in phosphonic acid derivatives across studies?

Level: Advanced
Methodological Answer:
Contradictions may stem from:

  • Solubility differences : Use polar solvents (e.g., DMSO-water mixtures) to ensure consistent bioavailability .
  • pH-dependent activity : Phosphonic acids act as zwitterions; buffer systems (e.g., PBS at pH 7.4) standardize assays .
  • Target specificity : Screen against isozymes (e.g., alkaline phosphatase isoforms) to identify off-target effects .

What computational methods predict the reactivity and stability of 1-amino-2-hydroxyethane phosphonic acid in aqueous environments?

Level: Advanced
Methodological Answer:

  • Ab initio MD simulations : Model proton dissociation (pKa ~2.1 for phosphonic acid group) and hydration shells .
  • DFT calculations : Predict hydrolysis pathways (e.g., P-O cleavage vs. C-N rupture) using B3LYP/6-311++G(d,p) basis sets .
  • QSAR models : Correlate substituent effects (e.g., hydroxyethyl group) with logP and membrane permeability .

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